An In-depth Technical Guide to 6-Chloro-biphenyl-3-ylamine
An In-depth Technical Guide to 6-Chloro-biphenyl-3-ylamine
This technical guide provides a comprehensive overview of 6-Chloro-biphenyl-3-ylamine (CAS No: 56970-25-3), a substituted biphenyl compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, outlines its analytical characterization, discusses potential applications, and establishes rigorous safety and handling procedures.
Core Compound Identification and Properties
6-Chloro-biphenyl-3-ylamine belongs to the class of aminobiphenyls, which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The presence of a chlorine atom can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for creating diverse molecular libraries.
Chemical and Physical Data
The properties of 6-Chloro-biphenyl-3-ylamine are summarized below. It is noteworthy that while some data is directly reported, other properties are inferred from its observed physical state and data from structurally analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 56970-25-3 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| Physical Form | Yellow Liquid | [2] |
| Melting Point | < 25 °C (Inferred from physical state) | N/A |
| Boiling Point | ~285 - 335 °C (Estimated based on isomers) | [3][4] |
| Solubility | Low in water; Soluble in ethyl acetate, chloroform, methanol. | [2][4][5] |
Synthesis of 6-Chloro-biphenyl-3-ylamine via Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly effective due to its high tolerance for various functional groups and generally high yields.[6][7][8] The synthesis described herein utilizes this robust methodology.
Reaction Scheme
The core reaction involves the coupling of a phenylboronic acid with a halogenated aniline derivative. The choice of 4-chloro-3-iodoaniline as the starting material is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, ensuring regioselective coupling at the desired position.
Caption: Suzuki-Miyaura reaction for 6-Chloro-biphenyl-3-ylamine synthesis.
Step-by-Step Experimental Protocol
This protocol is based on a reported synthesis with an 88% yield.[2]
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-iodoaniline (5 mmol, 1.27 g).
-
Reagent Addition: Add phenylboronic acid (10 mmol, 1.22 g), sodium carbonate (10 mmol, 1.06 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol, 0.116 g).
-
Solvent Introduction: Add 20 mL of a 1,4-dioxane and water mixture (v/v ratio typically 4:1).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring and maintain for 24 hours under the inert atmosphere.
-
Work-up - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Work-up - Extraction: Concentrate the filtrate in vacuo to remove the dioxane. Add 50 mL of ethyl acetate (EtOAc) and 50 mL of water to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL of EtOAc.
-
Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/EtOAc gradient (e.g., starting from 20:1 and moving to 10:1) to afford the pure product as a yellow liquid.[2]
Caption: Experimental workflow for the synthesis of 6-Chloro-biphenyl-3-ylamine.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following nuclear magnetic resonance (NMR) data has been reported for 6-Chloro-biphenyl-3-ylamine.[2]
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | Chloroform-d | 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H, -NH₂) |
| ¹³C NMR | Chloroform-d | 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36 |
Potential Applications in Research and Drug Development
The aminobiphenyl scaffold is a cornerstone in medicinal chemistry. The amine group serves as a versatile synthetic handle for amide bond formation, sulfonylation, and other functionalizations, allowing for the exploration of vast chemical space. The chlorine atom can participate in halogen bonding and enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.[9]
This compound is a valuable building block for:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted biphenyl core to occupy hydrophobic pockets in the ATP-binding site.
-
Anticancer Agents: The biphenyl structure is present in numerous compounds investigated for their cytotoxic effects.[9]
-
TRP Channel Modulators: Biphenyl amides have been designed as antagonists for channels like TRPM8, with implications for treating sensory neuropathies.[8]
Caption: Role as a building block in a drug discovery workflow.
Analytical Methodology: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of polychlorinated biphenyls (PCBs) and their derivatives due to its high resolution and sensitivity.[10][11][12] The following is a general protocol adaptable for the quantification and identification of 6-Chloro-biphenyl-3-ylamine.
Step-by-Step Analytical Protocol
-
Sample Preparation (Extraction):
-
For solid matrices (e.g., soil, tissue), perform a Soxhlet extraction or pressurized liquid extraction with a suitable solvent like hexane or a hexane/acetone mixture.
-
For liquid matrices (e.g., water), perform a liquid-liquid extraction with hexane or dichloromethane.
-
The crude extract should be concentrated and may require a clean-up step using silica gel or Florisil column chromatography to remove interfering substances.[13]
-
-
Standard Preparation: Prepare a calibration curve using certified standards of 6-Chloro-biphenyl-3-ylamine in hexane or another appropriate solvent, typically ranging from low pg/µL to ng/µL.
-
GC-MS Instrument Conditions:
-
GC Column: Use a low-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 300-320 °C and hold for 5-10 minutes.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-350) or, for higher sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 203) and key fragment ions.[10][12]
-
-
Data Analysis: Identify the compound by its retention time and mass spectrum compared to the certified standard. Quantify using the calibration curve.
Caption: General analytical workflow for GC-MS analysis.
Safety, Handling, and Disposal
As a chlorinated aromatic amine, 6-Chloro-biphenyl-3-ylamine must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-chlorobiphenyl and 3-aminobiphenyl suggest the following hazards and precautions.[9][14][15]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If aerosols or dusts can be generated, a NIOSH-approved respirator is recommended.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[15]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Inhaled: Move person to fresh air.
-
-
Handling and Storage:
-
Disposal:
References
-
Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine.
-
Agilent Technologies. (2025-01-16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
-
Thermo Fisher Scientific. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
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Thermo Fisher Scientific. Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.
-
CPAChem. (2022-03-22). Safety data sheet for 3-Aminobiphenyl.
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Sigma-Aldrich. (2024-09-06). Safety data sheet for 3-Aminobiphenyl.
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Sigma-Aldrich. (2025-05-07). Safety data sheet for biphenyl.
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Chem Service. (2018-06-21). Safety data sheet for 4-Chlorobiphenyl.
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Fisher Scientific. Safety data sheet for 4'-Chlorobiphenyl-4-ylamine.
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ChemicalBook. 6-Chloro-biphenyl-3-ylamine synthesis.
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Delaude, L. et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(12), 2657–2663.
-
ResearchGate. (2008-08-06). Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes.
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Barancira, C. (2010-11-10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
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Melville, J. (2014-02-06). The Suzuki Reaction.
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RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
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ChemSynthesis. (2025-05-20). 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine.
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Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine.
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PubChem. 3-Chloroaniline.
-
ChemicalBook. 4'-CHLORO-BIPHENYL-2-YLAMINE.
-
PubChem. 3-Chlorobiphenyl.
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